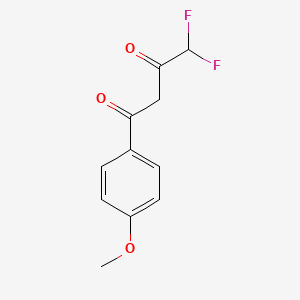
4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that this compound is often used as an intermediate in organic synthesis , suggesting that its targets could be a variety of organic molecules that it helps to synthesize.
Mode of Action
The compound’s mode of action is primarily through its participation in various reactions such as coupling reactions and condensation reactions . Its unique structure, which includes a 1,3-diketone backbone with a 4-methoxyphenyl group and two fluorine atoms attached to one of the carbon atoms, allows it to participate in these reactions .
Result of Action
The result of the action of 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione is the synthesis of various organic compounds with specific structures and properties . The exact molecular and cellular effects would depend on the specific compounds that it helps to synthesize.
Biologische Aktivität
4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C11H10F2O3, is being investigated for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound features a butanedione backbone substituted with difluoro and methoxy groups. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and subsequent interaction with cellular targets. Preliminary studies suggest that this compound may act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition and modulation of metabolic pathways .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .
- Anticancer Properties : Preliminary data suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Gram-positive bacteria with MIC values ranging from 10 to 20 μg/mL. |
| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 μM. |
| Study C | Enzyme Inhibition | Inhibited the activity of acetylcholinesterase (AChE) with an IC50 of 25 μM. |
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-8-4-2-7(3-5-8)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLFDMHYDXVXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














